molecular formula C13H16FNO2 B7842557 (3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

(3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B7842557
M. Wt: 237.27 g/mol
InChI Key: IPZLXTAPZHYYOS-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a chemical compound that features a fluorophenyl group attached to a piperidine ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with 4-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: (3-Fluorophenyl)(4-(carboxymethyl)piperidin-1-yl)methanone.

    Reduction: (3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(piperidin-4-yl)methanone: Similar structure but lacks the hydroxymethyl group.

    (3-Fluorophenyl)(4-(methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

(3-Fluorophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions and modifications, making the compound versatile for various applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZLXTAPZHYYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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